molecular formula C20H20N4O4 B2776691 (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)prop-2-en-1-one CAS No. 2035001-91-1

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)prop-2-en-1-one

Cat. No.: B2776691
CAS No.: 2035001-91-1
M. Wt: 380.404
InChI Key: LNWFDKWWNMQJMV-DUXPYHPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C20H20N4O4 and its molecular weight is 380.404. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Anti-inflammatory Applications

Compounds derived from similar structures have been synthesized and evaluated for their antimicrobial activities. For instance, novel benzodifuranyl derivatives synthesized from visnagenone and khellinone showed considerable anti-inflammatory and analgesic activities, indicating their potential as COX inhibitors with specific selectivity indices (A. Abu‐Hashem et al., 2020). Similarly, the synthesis of new heterocyclic systems based on naphthyridine derivatives highlighted the development of antimicrobial agents, showcasing the versatility of these compounds in addressing resistant microbial strains (S. Sirakanyan et al., 2018).

Anticonvulsant and Neuroprotective Effects

Derivatives containing the morpholino moiety have been investigated for their anticonvulsant activities. A study on hybrid compounds derived from propanamides and butanamides, integrating chemical fragments of known antiepileptic drugs, demonstrated broad spectra of activity across various seizure models, highlighting their potential as new anticonvulsant agents (K. Kamiński et al., 2015).

Anticancer Research

The exploration of compounds with similar structures for anticancer research has led to the identification of potential DNA topoisomerase II inhibitors. A series of bisnaphthalimide derivatives, synthesized and evaluated for their cytotoxicity against human colon carcinoma, indicated the significant growth-inhibitory properties and apoptosis induction in cancer cells, thus suggesting a promising approach for anticancer drug development (R. Filosa et al., 2009).

Synthesis of Heterocyclic Compounds

The synthesis of novel heterocyclic compounds based on the chemical structure of interest opens up new avenues for the development of therapeutic agents with enhanced biological activities. For example, the development of new fused heterocyclic compounds derived from tetrahydropyrimidine derivative showcased their antioxidant activities, further emphasizing the chemical's utility in synthesizing bioactive molecules with potential health benefits (M. Salem et al., 2015).

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4/c25-19(4-2-14-1-3-17-18(9-14)28-13-27-17)24-11-15-10-21-20(22-16(15)12-24)23-5-7-26-8-6-23/h1-4,9-10H,5-8,11-13H2/b4-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNWFDKWWNMQJMV-DUXPYHPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)C=CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)/C=C/C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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